molecular formula C19H23N3O3 B2776321 Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-48-0

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2776321
CAS No.: 922090-48-0
M. Wt: 341.411
InChI Key: INEVFPAFHULFRF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylpiperidin-1-yl substituent at position 4, a phenyl group at position 1, and an ethoxycarbonyl moiety at position 2. The compound’s synthesis involves cyclization of hydrazones with ethyl cyanoacetate under high-temperature conditions, followed by purification via silica gel chromatography .

Properties

IUPAC Name

ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-25-19(24)18-16(21-11-9-14(2)10-12-21)13-17(23)22(20-18)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEVFPAFHULFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922090-48-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of 341.4 g/mol. The compound features a dihydropyridazine core that is substituted with a piperidine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number922090-48-0
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight341.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that certain piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology , particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease. The presence of the piperidine ring enhances the brain penetration and selectivity of these inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine moiety significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring or alterations in the carbon chain length can enhance potency against specific targets such as AChE or cancer cell lines .

Key Findings from SAR Studies

ModificationEffect on Activity
Piperidine SubstitutionImproved brain exposure and AChE inhibition
Phenyl Ring VariationsEnhanced cytotoxicity in tumor models

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, a derivative similar to this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in FaDu cells, suggesting that structural features such as the piperidine ring and phenyl substitution play crucial roles in enhancing anticancer activity .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of compounds with similar structures in models of Alzheimer's disease. The compounds exhibited dual inhibition of AChE and BuChE, leading to improved cognitive function in animal models. This highlights the potential therapeutic applications for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with structurally related pyridazine derivatives, focusing on substituents, synthesis yields, melting points, and molecular properties:

Compound Name R4 Substituent R1 Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Observations
This compound (Target) 4-Methylpiperidin-1-yl Phenyl N/A N/A ~358.4* Bulky piperidine substituent may enhance lipophilicity and receptor interaction
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) Cyano 4-Fluorophenyl N/A N/A ~345.3 Electron-withdrawing fluorine may affect reactivity and binding affinity
Ethyl 5-cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c) Cyano 3-Trifluoromethylphenyl 52 106–110 ~393.3 High electronegativity of CF3 may improve metabolic stability
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) Cyano 4-Hydroxyphenyl 95 220–223 ~341.3 High yield and melting point suggest crystallinity and stability
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Butylsulfanyl Phenyl N/A N/A 332.42 Thioether linkage may influence solubility and oxidative stability
Ethyl 4-(cyclohexylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Cyclohexylsulfanyl Phenyl N/A N/A 358.5 Discontinued status hints at potential synthesis challenges

*Calculated based on molecular formula C19H22N3O3.

Key Comparative Insights:

Electron-withdrawing groups (e.g., CF3, NO2) in analogs like 12c reduce electron density at the pyridazine core, possibly altering reactivity in electrophilic substitutions .

Synthesis and Physical Properties :

  • Yields for analogs range from 40% (12g) to 95% (12d), with higher yields associated with electron-donating substituents (e.g., 4-hydroxyphenyl in 12d) .
  • Melting points correlate with molecular symmetry; for example, 12d’s high melting point (220–223°C) may reflect strong intermolecular hydrogen bonding via the hydroxyl group .

The target compound’s piperidine moiety could confer improved blood-brain barrier penetration relative to polar cyano or hydroxylated analogs .

Research Findings and Limitations

  • Biological Activity: While direct data on the target compound are lacking, analogs such as 12c and 12d show promise as adenosine A1 receptor modulators or tau aggregation inhibitors, suggesting shared mechanisms .

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